molecular formula C13H9F2NO B7461379 2,5-difluoro-N-phenylbenzamide

2,5-difluoro-N-phenylbenzamide

Cat. No.: B7461379
M. Wt: 233.21 g/mol
InChI Key: BXKHOEAOGXCFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-phenylbenzamide is a benzamide derivative characterized by a fluorine atom at the 2- and 5-positions of the benzene ring and a phenyl group attached via the amide nitrogen.

Properties

IUPAC Name

2,5-difluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKHOEAOGXCFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-phenylbenzamide typically involves the reaction of 2,5-difluorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide product .

Industrial Production Methods

In an industrial setting, the production of 2,5-difluoro-N-phenylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,5-difluoro-N-phenylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in its antifungal and antibacterial applications, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of fungi and bacteria. The compound forms hydrogen bonds with key amino acid residues in the active site of SDH, thereby disrupting its function and leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-difluoro-N-phenylbenzamide and analogous compounds:

Compound Name Substituents (Benzamide Core) N-Substituent Molecular Weight (g/mol) Key Applications/Properties Evidence ID
2,5-Difluoro-N-phenylbenzamide 2-F, 5-F Phenyl 233.2* Potential agrochemical scaffold
N-Ethyl-2,5-difluorobenzamide 2-F, 5-F Ethyl 185.17 Improved solubility (alkyl chain)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 4-(ethoxymethoxy) 2,3-Dichlorophenyl 334.8† Herbicide (cellulose biosynthesis inhibitor)
2-Fluoro-N-(2,5-dimethoxyphenyl)benzamide 2-F (benzamide) 2,5-Dimethoxyphenyl 289.3‡ Electron-rich; potential CNS targeting
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-F; 3,5-Cl + tetrafluoroethoxy 3,5-Dichloro-4-(tetrafluoroethoxy)phenyl 420.1† Structural rigidity (crystallographic data)

*Calculated based on formula C₁₃H₉F₂NO. †Molecular weight estimated from formula.

Key Observations:

Substituent Effects on Bioactivity: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine in etobenzanid . Chlorine, however, may improve binding to hydrophobic enzyme pockets in herbicides. Methoxy vs.

N-Substituent Modifications :

  • Replacing the phenyl group in 2,5-difluoro-N-phenylbenzamide with ethyl (N-Ethyl-2,5-difluorobenzamide) reduces molecular weight and enhances solubility due to the alkyl chain, though it may decrease target specificity .

Conformational Rigidity :

  • The tetrafluoroethoxy group in N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide introduces steric constraints, as evidenced by bond angles (e.g., F5–C15–F6 = 113.5°), which could stabilize interactions with enzymatic targets .

Research Implications and Gaps

  • Agrochemical Potential: Fluorinated benzamides like 2,5-difluoro-N-phenylbenzamide may mimic etobenzanid’s herbicidal activity but with improved environmental persistence due to fluorine’s stability .
  • Pharmaceutical Relevance : The dimethoxy variant () highlights the tunability of benzamides for CNS applications, though toxicity profiles remain unexplored.
  • Synthetic Challenges : Crystallographic data () underscores the need to optimize dihedral angles for bioactivity, which may require advanced computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-difluoro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2,5-difluoro-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.